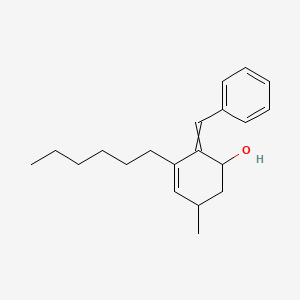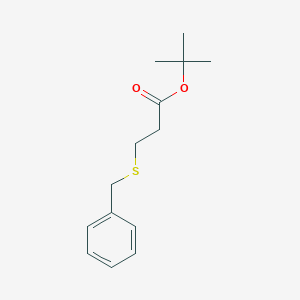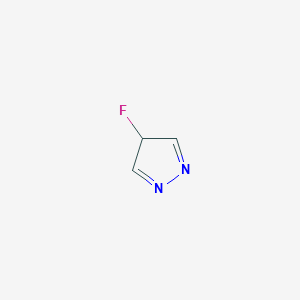
1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one is an organic compound characterized by a phenolic structure with a long aliphatic chain. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring both hydrophilic and hydrophobic components, makes it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one typically involves the reaction of 3-chloro-2,6-dihydroxybenzaldehyde with octadecanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
化学反应分析
Types of Reactions: 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenolic compounds.
科学研究应用
1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, while the long aliphatic chain can interact with lipid membranes. These interactions can influence cellular processes and pathways, leading to the compound’s observed biological effects.
相似化合物的比较
1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
1-(3-Chloro-2,6-dihydroxyphenyl)ethanone: Shorter aliphatic chain, resulting in different physical and chemical properties.
Uniqueness: 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one is unique due to its specific combination of a phenolic ring with a long aliphatic chain, providing a balance of hydrophilic and hydrophobic characteristics. This makes it versatile for various applications, particularly in fields requiring amphiphilic molecules.
属性
CAS 编号 |
921758-92-1 |
|---|---|
分子式 |
C24H39ClO3 |
分子量 |
411.0 g/mol |
IUPAC 名称 |
1-(3-chloro-2,6-dihydroxyphenyl)octadecan-1-one |
InChI |
InChI=1S/C24H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(26)23-22(27)19-18-20(25)24(23)28/h18-19,27-28H,2-17H2,1H3 |
InChI 键 |
JHGPOESNDSGDAO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-](/img/structure/B12615428.png)
![4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B12615439.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine](/img/structure/B12615441.png)
![1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12615442.png)
![4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615444.png)

![4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)
![1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)

![5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)
![2-Propenamide, N-[(2-bromophenyl)methyl]-](/img/structure/B12615476.png)



